Methyl 2-methyl-4-((4-methylbenzyl)oxy)benzofuran-6-carboxylate
CAS No.:
Cat. No.: VC15852497
Molecular Formula: C19H18O4
Molecular Weight: 310.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18O4 |
|---|---|
| Molecular Weight | 310.3 g/mol |
| IUPAC Name | methyl 2-methyl-4-[(4-methylphenyl)methoxy]-1-benzofuran-6-carboxylate |
| Standard InChI | InChI=1S/C19H18O4/c1-12-4-6-14(7-5-12)11-22-17-9-15(19(20)21-3)10-18-16(17)8-13(2)23-18/h4-10H,11H2,1-3H3 |
| Standard InChI Key | ZLWPYPQORQVJLX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)COC2=CC(=CC3=C2C=C(O3)C)C(=O)OC |
Introduction
Methyl 2-methyl-4-((4-methylbenzyl)oxy)benzofuran-6-carboxylate is a complex organic compound featuring a benzofuran core structure, which is a fused ring system consisting of a benzene ring and a furan ring. This compound is characterized by its molecular formula, C19H18O4, and a molecular weight of approximately 310.34 g/mol . The presence of a 4-methylbenzyl group attached to the benzofuran core enhances its chemical reactivity and potential biological activity.
Synthesis and Preparation
The synthesis of Methyl 2-methyl-4-((4-methylbenzyl)oxy)benzofuran-6-carboxylate typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not widely detailed in the available literature, similar benzofuran derivatives often involve the use of protecting groups, acylation reactions, and etherification steps to introduce the desired functional groups.
Comparison with Related Compounds
Methyl 2-methyl-4-((4-methylbenzyl)oxy)benzofuran-6-carboxylate can be compared with other benzofuran derivatives to understand its unique features and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume